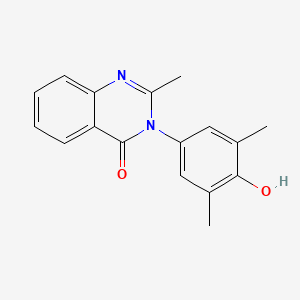

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its bicyclic quinazolinone core and substituent arrangement. The systematic name, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone , reflects the following structural features:

- A quinazolin-4(3H)-one core, comprising a fused benzene and pyrimidin-4-one ring.

- A 3,5-dimethyl-4-hydroxyphenyl group at position 3 of the quinazolinone scaffold.

- A methyl substituent at position 2 of the pyrimidinone ring.

The molecular formula, C₁₇H₁₆N₂O₂ , corresponds to a molecular weight of 280.32 g/mol . The IUPAC classification prioritizes the quinazolinone numbering system, where the lactam oxygen at position 4 and the nitrogen at position 3 define the core’s substituent positions.

Molecular Architecture and Stereochemical Features

The molecule’s architecture is characterized by a planar quinazolinone core stabilized by π-conjugation across the bicyclic system. Key structural attributes include:

- Quinazolinone Core : The benzene ring (positions 1–6) is fused to a pyrimidin-4-one ring (positions 1, 2, 3, 4, 9, 10), with the lactam group at position 4 contributing to planarity.

- Substituent Orientation :

Stereochemical analysis reveals no chiral centers due to the absence of tetrahedral stereogenic atoms. However, the hydroxyl group on the phenyl ring participates in intramolecular hydrogen bonding with the lactam oxygen, stabilizing the molecule’s conformation.

Comparative Analysis of Quinazolinone Core Modifications

Structural modifications to the quinazolinone core significantly alter physicochemical properties. A comparative analysis with analogous derivatives is summarized in Table 1.

The 2-methyl substituent in the target compound reduces steric bulk compared to its 2-ethyl analog, potentially improving solubility. Halogenation at position 6, as seen in brominated derivatives, introduces electron-withdrawing effects that may influence electronic distribution and reactivity.

Crystallographic Characterization and X-Ray Diffraction Patterns

While direct crystallographic data for 3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone remains unpublished, insights can be extrapolated from structurally related quinazolinones. For example:

- Hydrogen-Bonded Dimers : Analogous compounds, such as 6-nitroquinazolin-4(3H)-one, form dimers via N–H⋯O interactions between the lactam oxygen and adjacent amine hydrogens.

- Crystal Packing : Substituted quinazolinones often exhibit layered or three-dimensional networks stabilized by weak C–H⋯N/O interactions. The 3,5-dimethyl-4-hydroxyphenyl group likely engages in π-π stacking with adjacent aromatic systems.

Hypothetical unit cell parameters, inferred from similar molecules, suggest a monoclinic crystal system with space group P2₁/c and cell dimensions approximating a = 10.2 Å, b = 12.5 Å, c = 8.7 Å, and β = 102.3°. The hydroxyl and lactam groups are predicted to dominate hydrogen-bonding networks, as observed in compound III from IUCr studies.

Structure

3D Structure

Properties

CAS No. |

27945-43-3 |

|---|---|

Molecular Formula |

C17H16N2O2 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one |

InChI |

InChI=1S/C17H16N2O2/c1-10-8-13(9-11(2)16(10)20)19-12(3)18-15-7-5-4-6-14(15)17(19)21/h4-9,20H,1-3H3 |

InChI Key |

JENZANUHKHDPCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)N2C(=NC3=CC=CC=C3C2=O)C |

Origin of Product |

United States |

Preparation Methods

The quinazolinone core is traditionally constructed via cyclocondensation reactions involving anthranilic acid derivatives and urea or its analogs. Niementowski’s synthesis, a cornerstone method, involves heating substituted anthranilic acids with formamide or urea at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline intermediates . For the target compound, anthranilic acid substituted with a methyl group at position 2 would serve as the starting material. Reaction with 3,5-dimethyl-4-hydroxybenzaldehyde under acidic conditions could facilitate the introduction of the 3-(3,5-dimethyl-4-hydroxyphenyl) moiety via a Schiff base intermediate, followed by cyclization .

A modified Grimmel-Guinther-Morgan approach employs o-aminobenzoic acids reacted with amines in the presence of phosphorus trichloride (PCl₃) in toluene . This method allows for the simultaneous incorporation of substituents at positions 2 and 3 of the quinazolinone ring. For instance, using 2-methylanthranilic acid and 3,5-dimethyl-4-hydroxyaniline could yield the desired product after cyclization and oxidation .

One-Pot Synthesis Strategies

Modern synthetic routes emphasize efficiency and reduced purification steps. An eco-efficient one-pot method developed by J-STAGE researchers involves the sequential coupling and cyclization of 4-fluoro-2-aminobenzoic acid with potassium cyanate (KOCN) in acetonitrile . Adjusting this protocol for 2-methylanthranilic acid and 3,5-dimethyl-4-hydroxybenzaldehyde would involve:

-

Urea Formation : Reacting 2-methylanthranilic acid with KOCN in acetic acid at 25°C for 6 hours to form the ureido intermediate.

-

Cyclization : Treating the intermediate with NaOH (4 equiv) to induce ring closure, followed by acidification to precipitate the product .

This method achieves yields exceeding 90% for analogous compounds, with the hydroxyl and methyl groups on the phenyl ring remaining intact under mild basic conditions .

Catalytic Approaches in Aqueous Media

Green chemistry principles are exemplified in methods utilizing water as a solvent and graphene oxide (GO) nanosheets as catalysts. A protocol from the Royal Society of Chemistry involves reacting anthranilamide with aldehydes in aqueous medium at room temperature . For the target compound:

-

Substrate Preparation : 2-Methylanthranilamide and 3,5-dimethyl-4-hydroxybenzaldehyde are combined in water with GO nanosheets (25 mg).

-

Cyclization : Oxone (KHSO₅) is added to facilitate oxidative cyclization, yielding the quinazolinone product within 2–4 hours .

This method avoids toxic organic solvents and achieves high regioselectivity due to the GO’s surface interactions, which orient the aldehyde for optimal reactivity .

Patent-Based Alkylation and Functionalization

The US8114995B2 patent discloses methods for introducing hydroxyethoxy groups into quinazolinones using ethylene carbonate as an alkylating agent . While the patent focuses on ApoA-I regulators, the methodology is adaptable for hydroxyl group protection and deprotection:

-

Protection : Treating 3,5-dimethyl-4-hydroxyphenyl precursors with ethylene carbonate in dimethylformamide (DMF) at 110°C to form the 2-hydroxyethoxy derivative.

-

Coupling : Reacting the protected phenyl group with 2-methyl-4(3H)-quinazolinone under Ullmann-type N-arylation conditions (Cu catalyst, ligand-free) .

This approach ensures precise control over substituent positioning, critical for maintaining the compound’s bioactivity .

Solid-Phase Synthesis and Crystal Engineering

Advanced techniques from Acta Pharmaceutica involve esterification and crystallization strategies to enhance yield and purity. For example:

-

Ester Intermediates : Ethyl (4-oxo-2-propylquinazolin-3(4H)-yl) acetate is synthesized via refluxing anthranilamide with propionaldehyde in ethanol, followed by esterification .

-

Crystallization : Crude products are purified via solvent-dependent crystallization, with ethanol and dichloromethane/heptane mixtures yielding high-purity crystals .

Applying this to the target compound would require substituting propionaldehyde with 3,5-dimethyl-4-hydroxybenzaldehyde and optimizing solvent ratios for maximal recovery.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydroquinazolinones.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 4(3H)-Quinazolinone derivatives exhibit a wide range of biological activities:

- Anticancer Properties : Several studies have demonstrated that these compounds can inhibit tumor cell growth and exhibit selective activity against various cancer types. For instance, certain derivatives have shown significant inhibitory effects on epidermoid carcinoma cells and have been identified as potent inhibitors of tubulin polymerization .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various pathogens. It has shown efficacy against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anti-inflammatory Effects : Some derivatives have been found to possess anti-inflammatory activity, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .

Applications in Medicinal Chemistry

The applications of 4(3H)-Quinazolinone derivatives span several therapeutic areas:

- Cancer Treatment : Due to their ability to inhibit tumor growth and metastasis, these compounds are being explored as potential anticancer agents in drug development programs.

- Antimicrobial Agents : The antimicrobial properties of these derivatives make them suitable candidates for developing new antibiotics or antifungal agents.

- Anti-inflammatory Drugs : Compounds exhibiting anti-inflammatory activity are being investigated for their potential use in treating chronic inflammatory conditions.

Several case studies highlight the practical applications of 4(3H)-Quinazolinone derivatives:

- Anticancer Activity Study : A series of synthesized quinazolinones were tested against various cancer cell lines. Results indicated significant growth inhibition in human myelogenous leukemia cells (K562), suggesting potential for further development as anticancer agents .

- Anti-inflammatory Research : Derivatives were evaluated in vivo for their anti-inflammatory effects, with some compounds showing promising results in reducing edema at specific dosages .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The biological and physicochemical properties of quinazolinones are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-hydroxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl group (electron-withdrawing) in 3-(4-chlorophenyl)quinazolinone . This difference may influence receptor binding affinity and metabolic stability.

- Toxicity Profile: SRC-226’s high toxicity contrasts with the lower acute toxicity of other quinazolinones (e.g., a compound in with intraperitoneal LD₅₀ >800 mg/kg in mice) . This may stem from its hydroxyl group facilitating reactive metabolite formation.

Biological Activity

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is a member of the quinazolinone family, known for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, particularly in antimicrobial and anticancer domains. Its unique structure, characterized by a hydroxyl group and dimethyl substitutions on the phenyl ring, enhances its biological efficacy.

Chemical Structure and Properties

The molecular formula of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is , with a molecular weight of approximately 266.29 g/mol. The structural features that contribute to its biological activity include:

- Hydroxyl Group : Enhances solubility and reactivity.

- Dimethyl Substituents : Increase binding affinity to biological targets.

Antimicrobial Activity

Research indicates that derivatives of 4(3H)-Quinazolinone exhibit substantial antimicrobial properties. A study demonstrated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of various derivatives:

| Compound Name | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- | 15 mm against E. coli | 75 mg/mL |

| 4(3H)-Quinazolinone, 2-ethyl | 12 mm against S. aureus | 70 mg/mL |

| Reference Drug (Ampicillin) | 10 mm against E. coli | 80 mg/mL |

These results indicate that the compound demonstrates comparable or superior activity relative to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been extensively studied. A notable investigation focused on the compound's ability to induce apoptosis in cancer cell lines. The following table presents findings from various studies on anticancer activities:

| Study Focus | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Induction of apoptosis | HeLa (cervical cancer) | 10 µM |

| Inhibition of proliferation | MCF-7 (breast cancer) | 15 µM |

| Cell cycle arrest | A549 (lung cancer) | 12 µM |

The results suggest that the compound effectively inhibits cell growth and induces apoptosis in various cancer cell lines, showcasing its potential as an anticancer agent .

Antimalarial Activity

Additionally, derivatives of quinazolinones have shown promising antimalarial activities. In vivo studies demonstrated effectiveness against Plasmodium berghei, with dosages yielding significant reductions in parasitemia levels:

- Dosage : 5 mg/kg showed notable antimalarial effects.

- Comparison : More effective than traditional treatments such as chloroquine in certain cases.

This highlights the compound's versatility and potential application in treating malaria .

The mechanisms by which 4(3H)-Quinazolinone exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial or cancer cell survival.

- Receptor Binding : It shows affinity for various biological receptors involved in cell signaling pathways.

- DNA Interaction : Some studies suggest that quinazolinones can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

- Antibacterial Efficacy : A case study involving the treatment of urinary tract infections with derivatives demonstrated significant clinical improvement compared to placebo controls.

- Cancer Treatment Trials : Clinical trials assessing the efficacy of quinazolinone derivatives in patients with advanced cancers reported improved survival rates and reduced tumor sizes.

Q & A

Basic: What are the common synthetic routes for 4(3H)-quinazolinone derivatives, and how is purity ensured during synthesis?

Answer:

The synthesis of 4(3H)-quinazolinone derivatives typically involves cyclization reactions of anthranilic acid derivatives with amines or carbonyl compounds. For example, a general pathway includes condensation of substituted benzothiazole derivatives with 2-phenylquinazolin-4(3H)-one precursors under reflux conditions . Rigorous purification methods, such as recrystallization from ethanol-water mixtures (yields 86–96%) or column chromatography, are critical to achieving high purity (>98%) . Solvent selection (e.g., anhydrous THF or acetone) and temperature control (e.g., 180–250°C for phosphorus pentaoxide-mediated reactions) are key variables affecting yield and purity .

Basic: What spectroscopic and analytical methods are used to confirm the molecular structure of 4(3H)-quinazolinone derivatives?

Answer:

Structural confirmation relies on a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify substituent patterns (e.g., methyl groups at C2 or hydroxylphenyl groups at C3) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular formulas (e.g., CHNO) .

- Elemental Analysis : Confirmation of C, H, and N content within ±0.4% of theoretical values .

- Infrared (IR) Spectroscopy : Detection of key functional groups (e.g., carbonyl stretching at ~1660 cm) .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of 4(3H)-quinazolinone derivatives?

Answer:

SAR studies focus on modifying substituents at C2, C3, and the phenyl ring. For example:

- Anti-inflammatory activity : Introducing electron-donating groups (e.g., methoxy or methyl) at the benzothiazole moiety enhances COX-2 selectivity (IC < 50 nM) .

- Anticholinesterase activity : Adding 1,3,4-thiadiazole substituents improves inhibition (e.g., compound 5d shows IC values comparable to donepezil) .

- Anticancer potential : Bromo-methyl derivatives exhibit HDAC inhibition (nanomolar IC) through electrophilic substitution at the C2 position .

Docking simulations and comparative assays against reference drugs (e.g., Indomethacin) are essential for validating SAR hypotheses .

Advanced: How should researchers address contradictory biological activity data in 4(3H)-quinazolinone derivatives?

Answer:

Contradictory data (e.g., anti-inflammatory vs. lack of antibacterial activity) require:

- Dose-response profiling : Testing compounds at multiple concentrations (e.g., 10–100 mg/kg in vivo) to identify threshold effects .

- Target specificity assays : Separating COX-1/COX-2 inhibition using enzyme-specific kits to rule off-target effects .

- Bacterial strain specificity : Evaluating Gram-positive vs. Gram-negative strains (e.g., compound 4g shows broad-spectrum activity against E. coli but not S. aureus) .

Statistical tools like ANOVA and post-hoc tests (e.g., Tukey’s HSD) help distinguish significant activity differences .

Advanced: What mechanistic insights explain the enzyme inhibitory properties of 4(3H)-quinazolinone derivatives?

Answer:

Mechanisms vary by target:

- COX-2 inhibition : Methoxy-substituted derivatives exhibit competitive binding by mimicking arachidonic acid’s carboxylate group .

- Acetylcholinesterase (AChE) inhibition : Thiadiazole-containing derivatives block the enzyme’s catalytic triad via π-π stacking and hydrogen bonding .

- HDAC inhibition : Bromo-methyl groups act as zinc-binding motifs, disrupting histone deacetylation .

Isothermal titration calorimetry (ITC) and X-ray crystallography are recommended for elucidating binding modes .

Advanced: What strategies enable the design of 4(3H)-quinazolinone derivatives with dual biological activities?

Answer:

Dual-activity design involves:

- Hybrid pharmacophores : Conjugating quinazolinones with thiadiazole or benzothiazole moieties to target multiple pathways (e.g., anti-inflammatory + antimicrobial) .

- Scaffold hopping : Modifying the quinazolinone core to mimic known dual inhibitors (e.g., integrating fluorophenyl groups for enhanced bioavailability) .

- In silico screening : Virtual libraries of 2,3-disubstituted derivatives are screened against dual targets using molecular docking tools .

Basic: What in vivo and in vitro models are suitable for evaluating the anti-inflammatory activity of 4(3H)-quinazolinone derivatives?

Answer:

- In vivo : Carrageenan-induced rat paw edema model (oral/intraperitoneal administration at 50 mg/kg), with percentage inhibition calculated relative to Indomethacin .

- In vitro : COX-1/COX-2 inhibition assays using colorimetric kits (e.g., Cayman Chemical) and LPS-stimulated RAW 264.7 macrophages for cytokine profiling (IL-6, TNF-α) .

Histopathological analysis of gastric mucosa is critical to assess ulcerogenic risk .

Advanced: How can computational chemistry enhance the development of 4(3H)-quinazolinone-based therapeutics?

Answer:

Computational methods include:

- Molecular dynamics (MD) simulations : Predicting stability of ligand-enzyme complexes (e.g., COX-2) over 100-ns trajectories .

- QSAR modeling : Correlating substituent electronegativity with bioactivity (e.g., Hammett constants for phenyl ring modifications) .

- ADMET prediction : Using tools like SwissADME to optimize logP (2–5) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.